5-methyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide
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Overview
Description
5-methyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
Target of action
Triazole compounds, which include “5-methyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide”, are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Mode of action
The mode of action of triazole compounds can vary greatly depending on their specific structure and the target they interact with. For example, some triazole compounds have been reported to interact with the active site residues of certain enzymes .
Biochemical pathways
The biochemical pathways affected by triazole compounds can be diverse, as these compounds have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, also known as the “click” reaction, between an azide and an alkyne. This step is often performed under copper(I) catalysis at room temperature.
Alkylation: The next step involves the alkylation of the triazole ring with 3-methyl-1-butan-2-yl bromide in the presence of a base such as potassium carbonate.
Thiophene Carboxamide Formation: The final step is the coupling of the alkylated triazole with 5-methylthiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for the click reaction and automated systems for the coupling steps to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound’s triazole and thiophene moieties are of interest due to their potential bioactivity. Triazoles are known for their antifungal and antibacterial properties, while thiophenes have been studied for their anti-inflammatory and anticancer activities.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of the triazole ring suggests potential as an antifungal or antimicrobial agent, while the thiophene ring could contribute to anti-inflammatory or anticancer effects.
Industry
Industrially, this compound might be used in the development of new materials, such as organic semiconductors or photovoltaic cells, due to the electronic properties of the thiophene ring.
Comparison with Similar Compounds
Similar Compounds
5-methylthiophene-2-carboxamide: Lacks the triazole ring, making it less versatile in terms of bioactivity.
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide: Similar structure but without the methyl group on the thiophene ring, which could affect its chemical reactivity and biological activity.
5-methyl-N-(1H-1,2,4-triazol-1-yl)thiophene-2-carboxamide: Lacks the butan-2-yl group, potentially altering its pharmacokinetic properties.
Uniqueness
The unique combination of the triazole and thiophene rings, along with the specific alkyl substitutions, gives 5-methyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-methyl-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-9(2)11(6-17-8-14-7-15-17)16-13(18)12-5-4-10(3)19-12/h4-5,7-9,11H,6H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAZZLOPRQRMRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC(CN2C=NC=N2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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